4-Methyl-1-propan-2-ylbenzotriazole
Description
4-Methyl-1-propan-2-ylbenzotriazole is a benzotriazole derivative featuring a fused benzene and triazole ring system. The substituents—a methyl group at the 4-position and a propan-2-yl (isopropyl) group at the 1-position—impart distinct steric and electronic properties to the molecule. Benzotriazoles are widely studied for their roles as corrosion inhibitors, ultraviolet (UV) stabilizers, and bioactive agents. Synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions under reflux conditions, as seen in analogous triazole preparations .
Properties
CAS No. |
169212-84-4 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-9-6-4-5-8(3)10(9)11-12-13/h4-7H,1-3H3 |
InChI Key |
PSSLWRFBUZZHII-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(N=N2)C(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)N(N=N2)C(C)C |
Synonyms |
1H-Benzotriazole,4-methyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 4-Methyl-1-propan-2-ylbenzotriazole with structurally related benzotriazole and benzimidazole derivatives from the literature:
Key Observations:
- Lipophilicity: The methyl and isopropyl groups in the target compound likely increase lipophilicity compared to polar substituents (e.g., methoxy, amino, or nitro groups) in analogs. This property may enhance membrane permeability in biological systems or compatibility with nonpolar matrices in materials.
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